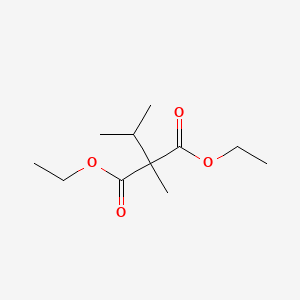

Diethyl methyl-iso-propylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207146 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58447-69-1 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58447-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl methyl-iso-propylmalonate chemical properties

This technical guide details the physicochemical properties, synthesis logic, and reactivity profile of Diethyl methyl-iso-propylmalonate (CAS: 5566-30-3).[1][2] This disubstituted malonic ester serves as a critical "quaternary carbon" building block in the synthesis of branched-chain amino acids, barbiturate sedatives (e.g., substituted derivatives of Butabarbital analogs), and fragrance compounds.[2]

Chemical Class: Disubstituted Malonic Ester | CAS: 5566-30-3[1][2]

Executive Summary

This compound is a sterically hindered diester characterized by a quaternary

Physicochemical Architecture

The molecule's stability and reactivity are defined by the competition between the electron-withdrawing ester groups and the electron-donating, bulky alkyl substituents.[1][2]

Core Properties Table[1]

| Property | Value (Experimental/Predicted) | Context |

| IUPAC Name | Diethyl 2-isopropyl-2-methylpropanedioate | Official Nomenclature |

| Molecular Formula | ||

| Molecular Weight | 216.27 g/mol | |

| Boiling Point | 235–240 °C (at 760 mmHg) | High BP due to molecular mass |

| Density | 0.985 ± 0.05 g/cm³ | Slightly less dense than water |

| Refractive Index | ||

| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character dominates |

| Flash Point | ~98 °C | Combustible liquid |

Steric Implications

The presence of the isopropyl group (

-

Saponification Latency: Hydrolysis requires more vigorous conditions (higher temperature, stronger base concentration) compared to diethyl methylmalonate.

-

Enolate Stability: Formation of the enolate from the intermediate diethyl isopropylmalonate is thermodynamically less favorable than from diethyl malonate, requiring strictly anhydrous conditions to prevent retro-Claisen cleavage or protonation.[2]

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic example of sequential alkylation .[1] The order of addition is critical for yield optimization and impurity control.[2]

The "Bulky-First" Protocol

Field experience dictates introducing the larger, less reactive alkyl group (isopropyl) first, followed by the smaller, "hot" electrophile (methyl iodide).[2]

Why this order?

-

Step 1 (Isopropylation): Secondary halides like 2-bromopropane react slowly via

and compete with -

Step 2 (Methylation): Methyl iodide is a powerful electrophile. It reacts rapidly with the sterically hindered anion of diethyl isopropylmalonate.

Detailed Methodology

Phase 1: Synthesis of Diethyl Isopropylmalonate[2][3]

-

Reagents: Sodium Ethoxide (NaOEt) [1.1 eq], Diethyl Malonate [1.0 eq], 2-Bromopropane [1.1 eq].

-

Solvent: Absolute Ethanol (Strictly Anhydrous).

-

Enolization: Generate NaOEt in situ by dissolving sodium metal in absolute ethanol under

atmosphere. Cool to 50°C.[4] -

Addition: Add diethyl malonate dropwise. The solution will clarify as the sodiomalonic ester forms.[2]

-

Alkylation: Add 2-bromopropane slowly. Heat to reflux for 12–16 hours. Note: The long reflux is necessary due to the slow kinetics of the secondary halide.[2]

-

Workup: Distill off ethanol. Partition residue between water and diethyl ether. Dry organic layer (

) and fractionally distill. Collect fraction boiling at ~210°C (atm).

Phase 2: Methylation to Target[2]

-

Reagents: NaOEt [1.1 eq], Diethyl Isopropylmalonate (from Phase 1) [1.0 eq], Methyl Iodide (MeI) [1.2 eq].

-

Enolization: Prepare NaOEt in absolute ethanol. Add Diethyl Isopropylmalonate.[5][6]

-

Alkylation: Cool to 0–5°C (ice bath). Critical: Methyl iodide is volatile and reactive. Add MeI dropwise to control exotherm.

-

Completion: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.

-

Purification: Distill under reduced pressure. The disubstituted product is an oil.[2][5][7][8]

Synthesis Pathway Visualization

Figure 1: Sequential alkylation strategy prioritizing the introduction of the steric bulk (isopropyl) prior to methylation.[1]

Reactivity Profile & Applications

Once synthesized, the molecule serves as a divergent intermediate.[2] The quaternary carbon is chemically inert, directing reactivity solely to the ester groups.[2]

Hydrolysis and Decarboxylation

Converting the diester to the branched carboxylic acid involves:

-

Saponification: Reflux with 50% KOH (aq) is often required due to the hydrophobic isopropyl shield.

-

Acidification: Yields the free dicarboxylic acid (2-isopropyl-2-methylmalonic acid).[1]

-

Decarboxylation: Heating the dicarboxylic acid to 150–160°C releases

, collapsing the structure into 2,3-dimethylbutanoic acid .[2]

Barbiturate Condensation

This is the most historically significant application.

-

Reaction: Condensation with Urea in the presence of NaOEt.

-

Product: 5-isopropyl-5-methylbarbituric acid .[1]

-

Mechanism: Double nucleophilic acyl substitution. The urea nitrogens attack the ester carbonyls, displacing ethanol.[2]

Divergent Reactivity Map[1][2]

Figure 2: Functional divergence of the disubstituted malonate into acids, barbiturates, or diols.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR | Confirms Isopropyl group integrity.[1] | |

| Critical: Singlet indicates methyl is on a quaternary carbon (no adjacent protons). | ||

| Confirms ethyl ester presence.[2] | ||

| IR Spec | 1735 cm⁻¹ (Strong, sharp) | Carbonyl (C=O) stretch of the ester. |

| GC-MS | Molecular Ion ( | Fragmentation often shows loss of ethoxy group ( |

Safety & Handling (MSDS Summary)

-

Flammability: The compound is combustible.[4] Standard organic solvent precautions apply.

-

Toxicity: Malonic esters are generally low toxicity, but alkylating agents used in synthesis (Methyl Iodide, 2-Bromopropane) are suspected carcinogens and highly toxic.[1][2] All synthesis steps involving alkyl halides must be performed in a certified fume hood.

-

Storage: Store in a cool, dry place under inert gas (

) to prevent moisture absorption, which can lead to slow hydrolysis over years.[2]

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Cope, A. C., et al. (1941).[2] "Alkylation of malonic esters." Journal of the American Chemical Society, 63(12), 3452.[2]

-

PubChem. (n.d.).[9] Diethyl isopropylmalonate (Monosubstituted Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1936). "Ethyl Isopropylmalonate." Org.[10] Synth. 16, 7. (Foundational protocol for the first alkylation step). [Link]

Sources

- 1. 5-Allyl-5-isopropyl-1-methylbarbituric acid | C11H16N2O3 | CID 95636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

- 3. Diethyl isopropylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Diethyl isopropylmalonate CAS#: 759-36-4 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. library2.smu.ca [library2.smu.ca]

- 9. Tetrakis(hydroxymethyl)phosphonium sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 55566-30-8: Tetrakis(hydroxymethyl)phosphonium sulfate [cymitquimica.com]

An In-depth Technical Guide to Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methyl-iso-propylmalonate, with the CAS number 58447-69-1, is a dialkylated derivative of diethyl malonate. This specialized chemical intermediate is of significant interest to researchers and synthetic chemists. Its structure, featuring both a methyl and an isopropyl group on the alpha-carbon, offers a unique steric and electronic profile, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the malonic ester synthesis, its analytical characterization, and its applications in various fields of chemical research and development.

Chemical Properties and Structure

This compound is a colorless liquid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to two ethyl ester groups, a methyl group, and an isopropyl group. This highly substituted nature influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 58447-69-1 | ChemNet[1] |

| Molecular Formula | C₁₁H₂₀O₄ | ChemNet[1] |

| Molecular Weight | 216.27 g/mol | ChemNet[1] |

| Boiling Point | 222.4°C at 760 mmHg | ChemNet[1] |

| Density | 0.994 g/cm³ | ChemNet[1] |

| Flash Point | 93.5°C | ChemNet[1] |

| Refractive Index | 1.432 | ChemNet[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This method allows for the controlled, stepwise introduction of two different alkyl groups to the α-carbon of the malonic ester.

The Underlying Chemistry: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. The key to this synthesis is the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can readily undergo an Sₙ2 reaction with an alkyl halide to form a C-C bond.

A critical aspect of synthesizing unsymmetrically substituted malonic esters like this compound is the sequential nature of the alkylation. After the first alkyl group is introduced, the remaining α-hydrogen can be removed by a base to form a new enolate, which can then be reacted with a second, different alkyl halide.

Conceptual Workflow for Unsymmetrical Dialkylation

Sources

Diethyl methyl-iso-propylmalonate 1H NMR spectrum analysis

Technical Analysis: Diethyl 2-isopropyl-2-methylmalonate 1H NMR Spectrum

Part 1: Executive Summary & Structural Logic

The Molecule: Diethyl methyl-iso-propylmalonate (IUPAC: Diethyl 2-isopropyl-2-methylpropanedioate).[1][2][3] CAS: 111933-78-9 (Generic for dialkyl malonates) / Specific derivative often synthesized in situ.[1][2][3]

This guide analyzes the proton nuclear magnetic resonance (

Symmetry & Chirality:

The molecule possesses a plane of symmetry passing through the

-

The two ethyl ester groups are enantiotopic and chemically equivalent (isochronous) in achiral solvents like

.[1][2][3] -

The two methyl groups of the isopropyl moiety are enantiotopic and chemically equivalent.[1][2][3]

Part 2: Structural Elucidation & Connectivity

The following diagram maps the proton environments to the spectral signals. Note the isolation of the

Figure 1: Connectivity and Spin System Diagram. Dashed red lines indicate scalar (

Part 3: Spectral Assignment Table

The following data represents the standard spectrum in Chloroform-d (

| Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| C | 0.90 – 0.95 | Doublet (d) | 6H | Isopropyl | Shielded alkyl methyls.[1][2][3] | |

| E | 1.22 – 1.28 | Triplet (t) | 6H | Ester | Typical ethyl ester terminal.[1][2][3] | |

| A | 1.40 – 1.50 | Singlet (s) | 3H | - | Diagnostic Signal. Deshielded by two carbonyls; no neighbors.[1][2][3] | |

| B | 2.30 – 2.45 | Septet (sept) | 1H | Isopropyl | Methine proton.[1][2][3] Deshielded by quaternary center.[1][2][3] | |

| D | 4.15 – 4.25 | Quartet (q) | 4H | Ester | Deshielded by oxygen.[1][2][3] Isochronous. |

Part 4: In-Depth Analysis & Validation

The "Quaternary Silence" (Self-Validation)

In the synthesis of this molecule (often via methylation of diethyl isopropylmalonate), the starting material possesses a proton at the

-

Starting Material Signal: A doublet at

3.10 ppm (coupled to the isopropyl methine).[1][2][3] -

Product Signal: The target molecule has no protons at the

-position.[1][2][3] -

Validation: A pure spectrum must show a completely flat baseline between 2.5 ppm and 4.0 ppm.[1][2][3] Any signal here indicates unreacted starting material or enol tautomers.[1][2][3]

The Isopropyl Spin System

The isopropyl group exhibits a classic

-

The six methyl protons (C) are equivalent and couple to the single methine proton (B).[1][2][3] This creates a strong doublet at ~0.9 ppm.[1][2][3]

-

The single methine proton (B) couples to six methyl protons, resulting in a septet (1:6:15:20:15:6:[1][2][3]1) at ~2.35 ppm.[1][2][3][4][5][6]

-

Note: The chemical shift of the methine (2.35 ppm) is significantly downfield compared to a standard alkane methine (~1.5 ppm) due to the anisotropic effect of the two adjacent carbonyl groups.[1][2][3]

The -Methyl Singlet

The methyl group directly attached to the quaternary center (Signal A) appears as a sharp singlet around 1.45 ppm.[1][2][3]

-

Differentiation: It can be distinguished from the ester methyls (Signal E, ~1.25 ppm) by its multiplicity (Singlet vs. Triplet) and integration (3H vs. 6H).[1][2][3]

-

Overlap Warning: In lower-field instruments (<300 MHz), the

-methyl singlet may partially overlap with the high-frequency wing of the ester methyl triplet.[1][2][3]

Part 5: Experimental Protocol (High-Resolution Acquisition)

To ensure authoritative data suitable for publication or regulatory submission, follow this protocol.

1. Sample Preparation:

-

Solvent: Use

(Chloroform-d) with 99.8% D enrichment.[1][2][3] Ensure low acidity to prevent ester hydrolysis.[1][2][3] -

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Reference: Use Tetramethylsilane (TMS) as an internal standard (

0.00 ppm).[1][2][3] If TMS is unavailable, reference to the residual

2. Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle:

(maximizes signal-to-noise for quantitative integration).[1][2][3] -

Relaxation Delay (D1): Set to

seconds. The quaternary carbon isolates the -

Scans: 16–32 scans are sufficient for this concentration.[1][2][3]

3. Processing:

-

Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

-

Phasing: Manual phasing is critical to ensure the negative lobes of the septet (if any) are corrected, allowing accurate integration of the single methine proton.[1][2][3]

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][7] J. Org.[1][2][3][7] Chem.1997 , 62, 7512–7515.[1][2][3][7]

-

AIST (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds (SDBS)."[1][2][3] SDBS No. 3672 (Diethyl isopropylmalonate analog data).[1][2][3][1][2][3]

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009.[1][2][3] (Reference for Malonate Additivity Rules). [1][2][3]

Sources

- 1. Diethyl isopropylmalonate(759-36-4) 1H NMR spectrum [chemicalbook.com]

- 2. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl isopropylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 6. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

A Senior Scientist's Guide to the 13C NMR Structural Elucidation of Diethyl methyl-iso-propylmalonate

Executive Summary

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or complex molecules is a cornerstone of procedural validity and regulatory compliance. Diethyl methyl-iso-propylmalonate, a sterically hindered diester, presents a compelling case for the robust application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of its structure using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will move beyond a rudimentary spectral overview to a comprehensive, mechanistically-grounded interpretation. This document outlines the theoretical prediction of the ¹³C NMR spectrum based on molecular symmetry and chemical environment, presents a field-proven experimental protocol for data acquisition, and details the definitive assignment of all carbon signals through the synergistic use of broadband decoupled ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted malonic ester, a class of compounds widely utilized as versatile intermediates in organic synthesis. The central α-carbon of this molecule is a quaternary center, substituted with both a methyl and an isopropyl group, creating a sterically congested environment. This structural complexity necessitates a powerful analytical technique to verify its constitution unequivocally.

¹³C NMR spectroscopy serves as a primary tool for determining the carbon framework of an organic molecule. Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra display each chemically non-equivalent carbon as a single peak, simplifying complex structures by eliminating spin-spin coupling to attached protons.[1] This guide will demonstrate how a logical, multi-step NMR analysis provides an irrefutable structural fingerprint of the title compound.

Theoretical Analysis & Spectral Prediction

A robust analysis begins not in the lab, but with a theoretical deconstruction of the molecule to predict the expected spectral outcome. This predictive step is crucial for establishing a hypothesis that is then tested and validated by experimental data.

Molecular Structure and Symmetry Analysis

The first step is to identify all unique carbon environments within the molecule. Chemically equivalent carbons, those that can be interchanged by a symmetry operation (like rotation around a bond), will produce a single, shared signal in the NMR spectrum.[2]

Caption: Labeled structure of this compound.

Analysis of the structure reveals the following sets of equivalent and unique carbons:

-

Two equivalent ester carbonyl carbons (C=O): Due to free rotation around the C4-C1 bonds, the two ester groups are chemically equivalent. This results in one signal .

-

Two equivalent ethoxy methylene carbons (-O-CH₂-): For the same reason, these two carbons are equivalent, yielding one signal .

-

Two equivalent ethoxy methyl carbons (-CH₃): The terminal methyls of the two ethyl groups are also equivalent, giving one signal .

-

One unique quaternary α-carbon: The central carbon (C4) is unique. This will produce one signal .

-

One unique α-methyl carbon: The methyl group directly attached to the quaternary center (C5) is unique, resulting in one signal .

-

One unique isopropyl methine carbon (-CH<): The CH of the isopropyl group (C6) is unique, giving one signal .

-

Two equivalent isopropyl methyl carbons: The two methyl groups of the isopropyl substituent (C7) are chemically equivalent due to rapid rotation around the C4-C6 bond, yielding one signal .

Therefore, a total of 7 distinct signals are predicted for the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly dependent on its electronic environment. Electronegative atoms, such as oxygen, deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[3][4] Conversely, carbons in an electron-rich, alkane-like environment appear upfield (lower ppm).

Based on established chemical shift correlation charts and data for similar functional groups, we can predict the approximate chemical shifts for each unique carbon.[5][6][7]

| Carbon Label | Carbon Type | Justification for Predicted Shift (ppm) | Predicted Shift (δ, ppm) |

| C1 | Carbonyl (Ester) | Carbonyl carbons are significantly deshielded by the double-bonded oxygen. Ester carbonyls appear in a characteristic downfield region.[6][7] | 168 - 172 |

| C2 | Methylene (-O-C H₂) | This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane methylene group.[5][6] | 60 - 65 |

| C4 | Quaternary (-C-) | An sp³-hybridized carbon. Its position is influenced by the four carbon substituents, including two electron-withdrawing carbonyl groups, shifting it moderately downfield. | 55 - 60 |

| C6 | Methine (-C H) | A standard sp³-hybridized methine carbon in an alkyl environment. | 30 - 35 |

| C7 | Methyl (-C H₃, Isopropyl) | sp³-hybridized methyl carbons in an alkyl group. Being slightly further from the electron-withdrawing center, they appear in a typical upfield region. | 19 - 22 |

| C5 | Methyl (-C H₃, α-subst.) | An sp³-hybridized methyl carbon on a sterically crowded quaternary center. Its chemical shift is expected in the upfield alkyl region. | 15 - 20 |

| C3 | Methyl (-C H₃, Ethyl) | The most upfield signal, typical for a terminal methyl group in an ethyl ester chain. | 13 - 15 |

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to deliver high-quality, unambiguous data. The inclusion of DEPT spectral editing is a critical step that transforms the experiment from simple observation to active structural proof.

Caption: Experimental workflow for ¹³C NMR analysis.

Sample Preparation

-

Analyte & Solvent: Accurately weigh 50-100 mg of this compound. While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), this concentration is sufficient for obtaining a good spectrum in a reasonable time.[8]

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and single, well-characterized solvent peak (~77.16 ppm).

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS, Si(CH₃)₄). TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9]

-

Filtration & Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

-

Experiment 1: Standard ¹³C {¹H} (Broadband Decoupled)

-

Purpose: To observe all unique carbon signals as singlets.

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

-

Relaxation Delay (d1): 2 seconds. Note: For routine qualitative spectra, this delay is sufficient. For accurate quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) and inverse-gated decoupling would be required to suppress the Nuclear Overhauser Effect (NOE).[10][11]

-

Acquisition Time (aq): ~1-2 seconds.

-

Number of Scans (ns): 128 to 1024, depending on sample concentration.

-

-

Experiment 2 & 3: DEPT-135 and DEPT-90

-

Purpose: To determine the multiplicity of each carbon (i.e., the number of attached protons). This is the key to differentiating CH, CH₂, and CH₃ groups.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH (methine) signals are observed. CH, CH₂, and quaternary carbons are absent.

-

Parameters: DEPT experiments are generally faster than standard ¹³C acquisitions and can be run with similar scan numbers.

-

Spectral Interpretation and Definitive Assignment

By correlating the data from all three experiments, we can assign each signal with a high degree of confidence. The broadband spectrum provides the chemical shifts, and the DEPT spectra provide the multiplicity.

| Predicted Shift (δ, ppm) | Observed Signal in ¹³C {¹H} Spectrum | Observed Signal in DEPT-90 | Observed Signal in DEPT-135 | Assignment (Label) | Conclusion |

| 168 - 172 | Present | Absent | Absent | C1 | Ester Carbonyl (C=O) confirmed. Absence in all DEPT spectra is characteristic of a non-protonated carbon. |

| 60 - 65 | Present | Absent | Negative | C2 | Methylene (-O-CH₂-) confirmed. The negative phase in DEPT-135 is definitive for a CH₂ group. |

| 55 - 60 | Present (Weak) | Absent | Absent | C4 | Quaternary Carbon confirmed. Its absence in all DEPT spectra and typically lower intensity due to lack of NOE enhancement is characteristic.[5] |

| 30 - 35 | Present | Positive | Positive | C6 | Methine (-CH) confirmed. The positive signal in both DEPT-90 and DEPT-135 is unambiguous for a CH group. |

| 19 - 22 | Present | Absent | Positive | C7 | Methyl (-CH₃, Isopropyl) confirmed. The positive signal in DEPT-135 and absence in DEPT-90 is definitive for a CH₃ group. |

| 15 - 20 | Present | Absent | Positive | C5 | Methyl (-CH₃, α-subst.) confirmed. Its behavior is identical to other methyl groups in DEPT experiments. |

| 13 - 15 | Present | Absent | Positive | C3 | Methyl (-CH₃, Ethyl) confirmed. The most upfield signal, showing positive in DEPT-135 and absent in DEPT-90. |

Conclusion

The structural elucidation of this compound is systematically achieved through a logical application of ¹³C NMR spectroscopy. The initial theoretical analysis correctly predicted the presence of seven unique carbon signals. Subsequent acquisition of a standard broadband proton-decoupled spectrum confirmed this count and provided the precise chemical shifts. The pivotal step, however, was the use of DEPT-90 and DEPT-135 spectral editing. This advanced technique allowed for the unequivocal differentiation of methyl, methylene, and methine carbons, and by extension, the identification of the two non-protonated quaternary and carbonyl carbons. This multi-faceted approach, combining prediction with a self-validating experimental workflow, represents a gold standard in analytical chemistry, ensuring the highest level of scientific integrity for researchers in drug development and beyond.

References

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Tiedemann, N. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Rice University. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Wikipedia contributors. (2023). Carbon-13 nuclear magnetic resonance. Wikipedia. Retrieved from [Link]

-

Argyropoulos, D. S., & Pu, Y. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(8), 2196–2199. Retrieved from [Link]

Sources

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13Carbon NMR [chem.ch.huji.ac.il]

Diethyl methyl-iso-propylmalonate molecular weight and formula

An In-depth Technical Guide to Diethyl Methyl-iso-propylmalonate

This guide provides a comprehensive overview of this compound, a substituted malonic ester of significant interest in synthetic organic chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust technical profile. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Substituted diethyl malonates are a cornerstone in organic synthesis, prized for their utility as versatile building blocks. The presence of an acidic α-hydrogen in the parent diethyl malonate allows for facile deprotonation and subsequent alkylation, enabling the introduction of a wide array of functional groups. This reactivity is the foundation of the malonic ester synthesis, a classical and reliable method for the preparation of substituted carboxylic acids.

This compound represents a dialkylated malonic ester, where the α-carbon is functionalized with both a methyl and an isopropyl group. This specific substitution pattern pre-organizes the molecule for the synthesis of more complex structures, potentially influencing steric interactions and subsequent reaction pathways. Its applications, by extension from similar compounds, are anticipated in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not widely reported. However, a reliable estimation can be derived from its chemical structure and comparison with analogous compounds like diethyl propylmalonate and diethyl diethylmalonate.[3][4]

Molecular Structure and Formula

The molecular structure of this compound features a central quaternary carbon atom bonded to a methyl group, an isopropyl group, and two ethoxycarbonyl groups.

Molecular Formula: C₁₁H₂₀O₄

Molecular Weight: 216.27 g/mol [4]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties. Calculated values are based on the molecular structure, and estimated values are inferred from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₄ | Calculated |

| Molecular Weight | 216.27 g/mol | Calculated[4] |

| Appearance | Colorless to pale yellow liquid | Inferred from[3] |

| Odor | Faint, ester-like | Inferred from[3] |

| Boiling Point | ~220-230 °C (at 760 mmHg) | Estimated |

| Density | ~0.98 g/mL at 25 °C | Estimated |

| Solubility | Insoluble in water; miscible with common organic solvents (ethanol, ether, acetone) | Inferred from[3] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through a sequential alkylation of diethyl malonate. This well-established methodology offers a high degree of control and generally proceeds with good yields. The following protocol is a representative procedure adapted from the synthesis of structurally similar dialkylated malonates.[5][6]

Reaction Principle

The synthesis involves a two-step alkylation of diethyl malonate. In the first step, diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile and is alkylated with a methylating agent (e.g., methyl iodide). The resulting diethyl methylmalonate is then subjected to a second deprotonation and alkylation sequence using an isopropyl halide (e.g., 2-bromopropane) to yield the final product.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl Methylmalonate

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Formation of the Enolate: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

-

Methylation: Following the addition of diethyl malonate, add methyl iodide dropwise to the reaction mixture. The reaction is typically exothermic.

-

Work-up: After the reaction is complete, neutralize the mixture, and remove the ethanol under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated to give crude diethyl methylmalonate, which can be purified by distillation.

Step 2: Synthesis of this compound

-

Second Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. To this, add the purified diethyl methylmalonate from Step 1 dropwise.

-

Iso-propylation: Add 2-bromopropane to the reaction mixture and reflux until the reaction is complete (monitored by TLC or GC).[5]

-

Final Work-up and Purification: The work-up procedure is similar to that of Step 1. The final product, this compound, is isolated and purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Sequential alkylation for the synthesis of this compound.

Potential Applications in Research and Development

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of target molecules. Its utility can be inferred from the applications of other substituted malonic esters.

-

Pharmaceutical Synthesis: Substituted malonic esters are precursors to a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and anticonvulsants.[2][3] The unique substitution pattern of this compound could be leveraged to synthesize novel drug candidates with specific steric and electronic properties.

-

Agrochemicals: The malonate backbone is present in several herbicides and pesticides.[1] this compound could serve as a starting material for the development of new crop protection agents.

-

Flavor and Fragrance Industry: Many esters have pleasant odors and are used as flavoring and fragrance agents.[1][7] While the specific olfactory properties of this compound are not documented, it may possess characteristics of interest to this industry.

-

Polymer and Materials Science: Malonic esters can be used as monomers or cross-linking agents in the synthesis of specialized polymers.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions for handling similar dialkyl malonates should be followed. These compounds are generally considered combustible liquids. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound, while not a commonly cataloged chemical, represents a synthetically accessible and potentially valuable building block for a range of applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, derived from established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

-

ChemBK. (2024, April 10). Diethyl propylmalonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl propylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Patsnap. (n.d.). Continuous synthesis method of diethyl methylmalonate. Eureka. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl propylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Diethyl diethylmalonate [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthetic Potential of Diethyl Methyl-iso-propylmalonate

Abstract

Diethyl methyl-iso-propylmalonate represents a unique node in the vast landscape of malonic ester chemistry. As a fully substituted α-carbon diester, its reactivity diverges significantly from its more common un- and mono-substituted counterparts like diethyl malonate (DEM). This technical guide provides an in-depth analysis of the synthesis and prospective applications of this compound for researchers, medicinal chemists, and professionals in drug development. Rather than serving as a nucleophilic building block, its utility lies in its role as a stable precursor to complex molecular scaffolds featuring a quaternary α-carbon. We will explore its synthesis, delineate its characteristic reactions focusing on the manipulation of its ester functionalities, and contrast its chemical behavior with that of its precursors, thereby providing a clear framework for its strategic implementation in advanced organic synthesis.

Introduction: The Nature of a Disubstituted Malonate

Malonic esters are cornerstone reagents in organic synthesis, prized for the acidity of their α-hydrogens which allows for facile enolate formation and subsequent carbon-carbon bond construction.[1][2] This reactivity profile is central to the classical malonic ester synthesis, which enables the creation of a wide array of substituted carboxylic acids.[3][4][5]

This compound, the subject of this guide, is a dialkylated malonic ester. Its defining structural feature—the absence of any α-hydrogens—fundamentally alters its chemical behavior. It cannot be deprotonated at the α-carbon to form an enolate.[4][5] Consequently, it is inert to the canonical reactions that define malonic ester chemistry, such as further alkylation, Knoevenagel condensations, or Michael additions.

This guide, therefore, will first establish the synthetic route to this unique compound and then explore its potential applications, which pivot away from α-carbon chemistry and focus exclusively on the transformation of its twin ester groups.

Synthesis of this compound: A Sequential Alkylation Approach

The construction of this compound is a direct extension of the malonic ester synthesis itself, involving a sequential, two-step alkylation of diethyl malonate. The choice of base and alkylating agent is critical for achieving high yields and minimizing side products.

Mechanistic Rationale

The synthesis hinges on the stepwise deprotonation of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][6] This process is repeated with a second, different alkyl halide to achieve dialkylation.[5] A common and cost-effective base for this transformation is sodium ethoxide (NaOEt) in ethanol. Using the same alkoxide as the ester's alcohol component (ethoxide for ethyl esters) is a crucial experimental choice to prevent transesterification, which would lead to a mixture of products.[5]

The order of addition of the alkyl groups can influence the overall efficiency. Generally, it is preferable to introduce the smaller, less sterically hindered alkyl group first (methyl) followed by the bulkier group (isopropyl) to maximize the reaction rate of the second alkylation step.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diethyl Methylmalonate

-

Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Formation: In the flask, dissolve clean sodium metal (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of sodium) with stirring. This exothermically generates sodium ethoxide in situ.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise via the dropping funnel. Stir for 30-60 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.

-

First Alkylation: Add methyl iodide (1.05 eq.) dropwise, maintaining the temperature below 50°C. After the addition is complete, reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture, remove the ethanol under reduced pressure. Add water to dissolve the sodium iodide byproduct and extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl methylmalonate. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction: Using the purified diethyl methylmalonate from Step 1, repeat the procedure (steps 1-4), using a fresh equivalent of sodium ethoxide and 2-bromopropane (1.1 eq.) as the alkylating agent. Due to the increased steric hindrance, a longer reflux time (4-8 hours) may be necessary.

-

Purification: The workup procedure is identical. The final product, this compound, is purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Sequential alkylation workflow for the synthesis of this compound.

Potential Applications: Leveraging the Ester Groups

With the α-carbon rendered unreactive, the synthetic utility of this compound is channeled through its two ester functionalities. These can be hydrolyzed, decarboxylated, reduced, or converted into other carboxylic acid derivatives, making the molecule a stable precursor for structures containing a methyl-isopropyl-substituted quaternary carbon.

Synthesis of 3-Methyl-2-butanone (Methyl Isopropyl Ketone)

A primary application is the synthesis of substituted ketones through hydrolysis and subsequent decarboxylation. This process effectively unmasks the core scaffold protected by the malonic ester framework.

Mechanistic Rationale: The reaction proceeds in two stages. First, acidic or basic hydrolysis converts the diester into the corresponding dicarboxylic acid, 2-methyl-2-isopropylmalonic acid.[6][7] This β-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product.[7][8]

Experimental Protocol:

-

Hydrolysis: Reflux this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or HCl) or a strong base (e.g., 6M NaOH followed by acidic workup) until the ester is fully consumed (typically 4-12 hours).

-

Decarboxylation: If using acidic hydrolysis, continue to heat the solution at reflux. The malonic acid intermediate will decarboxylate in situ. If using basic hydrolysis, carefully acidify the cooled reaction mixture with concentrated HCl until pH < 1, then heat to reflux to induce decarboxylation.

-

Isolation: The product, 3-methyl-2-butanone, is a volatile ketone. It can be isolated directly from the reaction mixture by steam distillation or by extraction with a low-boiling organic solvent, followed by fractional distillation.

Reaction Pathway Diagram:

Caption: Pathway from this compound to 3-Methyl-2-butanone.

Synthesis of 2-Methyl-2-isopropyl-1,3-propanediol via Reduction

The ester groups can be readily reduced to primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This provides access to 1,3-diols bearing a quaternary carbon at the C2 position, which are valuable building blocks for polymers, plasticizers, and specialty chemicals.

Experimental Protocol:

-

Setup: In a dry, inert-atmosphere flask, prepare a stirred suspension of LiAlH₄ (approx. 1.5-2.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise, maintaining a gentle reaction rate.

-

Quenching: After the addition is complete and the reaction has stirred for several hours (or overnight), quench the reaction cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The organic filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-methyl-2-isopropyl-1,3-propanediol, which can be purified by distillation or recrystallization.

Synthesis of Barbiturate Analogs (A Note on Limitation)

The condensation of diethyl malonate with urea is the classical route to barbituric acid, the parent compound of barbiturate drugs.[9][10][11] This reaction requires an enolizable malonate. Advanced barbiturates are often synthesized from disubstituted malonates (e.g., diethyl diethylmalonate) to produce 5,5-disubstituted barbiturates.[12][13] Following this logic, one might propose condensing this compound with urea to form 5-methyl-5-isopropylbarbituric acid. This reaction is mechanistically plausible and represents a direct pathway to a specific, potentially pharmacologically active molecule.

Comparative Reactivity Analysis

To underscore the unique role of this compound, its reactivity is compared with that of its parent malonic esters in the table below.

| Reaction Type | Diethyl Malonate (DEM) | Diethyl Methylmalonate | This compound | Rationale for Difference |

| Enolate Formation | Yes | Yes | No | Requires at least one acidic α-hydrogen. |

| Alkylation | Yes (up to 2x) | Yes (1x) | No | Proceeds via an enolate intermediate. |

| Michael Addition | Yes | Yes | No | The nucleophile is the malonate enolate.[14][15][16] |

| Knoevenagel Condensation | Yes | Yes | No | Requires enolate formation to attack a carbonyl.[17][18][19][20] |

| Hydrolysis & Decarboxylation | Yes | Yes | Yes | Depends on the ester groups, not the α-carbon.[7][8] |

| Reduction to Diol | Yes | Yes | Yes | Reaction of the ester groups. |

Conclusion

This compound occupies a distinct and strategic position in the toolkit of organic synthesis. While it is inert to the classic enolate-driven reactions that characterize its precursors, its value emerges as a stable, crystalline intermediate for delivering a precisely substituted quaternary carbon center. Its primary applications lie in the synthesis of complex ketones, 1,3-diols, and potentially 5,5-disubstituted barbiturates, where the methyl-isopropyl motif is desired. For drug development professionals and synthetic chemists, understanding that its utility is not as a reactive building block but as a pre-formed, stable scaffold is key to unlocking its full potential in the design of novel molecules.

References

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. Google Patents.

-

The Role of Diethyl Methylmalonate in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

DIETHYL METHYLENEMALONATE. Organic Syntheses. Available at: [Link]

-

Diethyl malonate. Wikipedia. Available at: [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Rasayan J. Chem. Available at: [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Preprints.org. Available at: [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

- CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate. Google Patents.

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Available at: [Link]

-

Michael addition reaction. Wikipedia. Available at: [Link]

-

BARBITURIC ACID. Organic Syntheses. Available at: [Link]

-

Malonic ester synthesis. Wikipedia. Available at: [Link]

-

The Alkylation of Malonic Ester. ResearchGate. Available at: [Link]

-

To prepare barbituric acid from urea and diethyl malonate. CUTM Courseware. Available at: [Link]

-

Malonic Ester Synthesis. OpenOChem Learn. Available at: [Link]

-

Synthesis of Barbiturate Derivatives from Imines. ResearchGate. Available at: [Link]

-

Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society. Available at: [Link]

-

Alkylation of β-Diester Enolates: Malonic Ester Synthesis. JoVE. Available at: [Link]

-

Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from. Indian Academy of Sciences. Available at: [Link]

-

synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. East Tennessee State University. Available at: [Link]

-

Decarboxylation. Master Organic Chemistry. Available at: [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 18. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 20. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Note: High-Purity Synthesis of Diethyl Methyl-isopropylmalonate via Steric-Controlled Dialkylation

Executive Summary

This application note details the protocol for the regioselective synthesis of diethyl methyl-isopropylmalonate starting from diethyl malonate. Unlike simple dialkylations, this synthesis requires a strict adherence to steric-controlled addition orders . The protocol is divided into two distinct phases: (1) the initial introduction of the bulky isopropyl group, followed by (2) methylation. This "Large-Group First" strategy minimizes elimination side-reactions (E2) and maximizes yield.

Target Audience: Synthetic organic chemists, process development scientists, and medicinal chemists.

Strategic Analysis: The "Steric First" Principle

The synthesis relies on the acidity of the

Why Isopropyl First?

-

Acidity Modulation: An alkyl group pushes electron density toward the

-carbon (inductive effect), making the second proton less acidic than the first. It is strategically better to remove the most acidic proton to install the most difficult group (isopropyl). -

Steric Hindrance: The isopropyl group is bulky. If the methyl group is installed first, the steric crowding at the

-carbon significantly hinders the approach of the secondary electrophile (2-bromopropane) in the second step. -

Elimination vs. Substitution: 2-Bromopropane is a secondary halide susceptible to E2 elimination. If the nucleophile is sterically hindered (e.g., by a pre-existing methyl group), the base will preferentially abstract a proton from the halide, leading to propene formation rather than substitution.

Conclusion: The only viable high-yield pathway is Isopropylation

Workflow Logic

Figure 1: Decision matrix illustrating the necessity of the "Large-Group First" approach to avoid elimination side-reactions.

Experimental Protocols

Phase 1: Synthesis of Diethyl Isopropylmalonate

Objective: Mono-alkylation of diethyl malonate with 2-bromopropane.

Reagents:

-

Diethyl malonate (1.0 eq)[2]

-

Sodium metal (1.1 eq) dissolved in absolute Ethanol (to form NaOEt)

-

2-Bromopropane (1.2 eq)

-

Solvent: Absolute Ethanol (Dry)

Protocol:

-

Preparation of Ethoxide: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, carefully dissolve sodium metal in absolute ethanol under nitrogen flow. Caution: Exothermic reaction with hydrogen evolution.

-

Formation of Enolate: Once the sodium has dissolved, cool the solution to 50°C. Add diethyl malonate dropwise. A white precipitate (sodio-malonic ester) may form.

-

Alkylation: Add 2-bromopropane dropwise over 45 minutes. The secondary halide reacts slowly.[1]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours .

-

Note: Secondary halides require longer reaction times than primary halides.

-

-

Work-up:

-

Distill off the majority of ethanol.

-

Add water to dissolve the sodium bromide salt.

-

Extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous

, and evaporate the solvent.

-

-

Purification: Distill the residue. Collect the fraction boiling at 210–215°C (atmospheric) or equivalent under vacuum.

-

Yield Expectation: 75–85%.[3]

-

Phase 2: Methylation to Diethyl Methyl-isopropylmalonate

Objective: Alkylation of the substituted malonate with methyl iodide.

Reagents:

-

Diethyl isopropylmalonate (from Phase 1) (1.0 eq)

-

Sodium Ethoxide (1.1 eq) in Ethanol

-

Iodomethane (Methyl Iodide) (1.2 eq)

Protocol:

-

Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the purified diethyl isopropylmalonate dropwise at room temperature.

-

Observation: The second proton is less acidic; ensure anhydrous conditions to force the equilibrium.

-

-

Addition of Electrophile: Cool the mixture to 0–5°C (ice bath). Add Iodomethane dropwise.[4]

-

Caution: Methyl iodide is highly volatile and toxic. Use a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours. Methylation is kinetically fast compared to isopropylation.

-

Work-up:

-

Final Purification: Fractional distillation under reduced pressure is required to separate the product from any unreacted mono-substituted material.

Analytical Specifications & QC

The following parameters confirm the identity and purity of the synthesized compound.

| Parameter | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Boiling Point | ~220°C (atm) / ~105°C (12 mmHg) | Distillation |

| Refractive Index ( | 1.4220 – 1.4250 | Refractometer |

| GC Purity | > 98.0% | GC-FID |

| 400 MHz NMR |

Mechanistic Pathway

The reaction proceeds via two sequential

Figure 2: Sequential SN2 pathway. Note that the second enolate formation requires anhydrous conditions to prevent hydrolysis.

Safety & Handling

-

Sodium Ethoxide: Highly caustic and moisture sensitive. Prepare in situ or use commercially available anhydrous solutions.

-

2-Bromopropane: Flammable and an irritant.

-

Iodomethane (Methyl Iodide): DANGER. A suspected carcinogen and potent neurotoxin. It is highly volatile (BP 42°C). Handle only in a high-performance fume hood with double-gloving (Laminate/Nitrile).

-

Waste Disposal: All halide waste must be segregated. Aqueous layers containing sodium bromide/iodide should be treated as halogenated waste.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Malonic Ester Synthesis).

-

Organic Syntheses. "Diethyl Isopropylmalonate". Org.[4][5][7][8] Synth.1931 , 11,[9] 76.

-

ChemicalBook. "Diethyl isopropylmalonate Properties and Synthesis".

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 3. Diethyl methyl-isopropylmalonate [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Diethyl isopropylmalonate synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Step-by-step protocol for Diethyl methyl-iso-propylmalonate synthesis

This technical guide details the synthesis of Diethyl methyl-iso-propylmalonate (CAS: 58447-69-1), a disubstituted malonic ester used as an intermediate in organic synthesis and pharmaceutical research.[1]

Part 1: Strategic Analysis & Scientific Logic

Synthetic Pathway Design: The Order of Alkylation The synthesis of unsymmetrical disubstituted malonates requires the sequential introduction of two different alkyl groups to the methylene carbon of diethyl malonate.[1] For this compound, the two groups are methyl (-CH₃) and isopropyl (-CH(CH₃)₂) .[1]

-

Scientific Rationale: The order of alkylation is critical for yield optimization.[1]

-

Step 1: Introduction of the Isopropyl Group. It is chemically sound to introduce the bulkier, secondary alkyl group (isopropyl) first.[1] Secondary alkyl halides (like 2-bromopropane) are less reactive toward SN2 substitution and more prone to E2 elimination than primary halides.[1] Reacting the unsubstituted diethyl malonate enolate (which is less sterically hindered) with the secondary halide maximizes the substitution yield.[1]

-

Step 2: Methylation. The second step involves introducing the methyl group.[1] Methyl iodide (or dimethyl sulfate) is a highly reactive, primary electrophile.[1] Even though the intermediate (diethyl isopropylmalonate) is sterically hindered at the alpha position, the high reactivity of the methylating agent ensures a successful SN2 reaction.[1]

-

Contra-indication: Attempting to methylate first and then isopropylate often results in lower yields during the second step due to the steric clash between the pre-existing methyl group and the incoming bulky isopropyl electrophile, increasing the likelihood of elimination side-reactions.[1]

-

Part 2: Experimental Protocol

Phase 1: Synthesis of Diethyl Isopropylmalonate

Target Intermediate: Mono-alkylated malonate[1]

Reagents & Equipment:

-

Diethyl malonate (1.0 eq)[1]

-

Sodium metal (1.0 eq) or Sodium Ethoxide (21% wt in EtOH)[1]

-

2-Bromopropane (Isopropyl bromide) (1.1 eq)[1]

-

Reflux apparatus, drying tube (CaCl₂), rotary evaporator.[1]

Step-by-Step Methodology:

-

Enolate Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, prepare a solution of sodium ethoxide. If starting from metal: dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of Na) under a nitrogen atmosphere.[1] Caution: Exothermic evolution of hydrogen gas.[1]

-

Addition of Malonate: Once the sodium has completely dissolved, heat the solution to a gentle reflux. Add diethyl malonate (1.0 eq) dropwise over 30 minutes. The solution will remain clear or turn slightly yellow as the sodiomalonate forms.[1]

-

Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the refluxing mixture over 1 hour. The secondary halide reacts slower; maintain reflux for at least 8–12 hours to ensure completion.[1] Sodium bromide (NaBr) will precipitate as a white solid.

-

Work-up: Cool the reaction mixture. Remove the bulk of the ethanol via rotary evaporation.[1] Add water to the residue to dissolve the NaBr salts.[1]

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]

-

Purification: Remove the solvent. Purify the crude oil via fractional distillation under reduced pressure.[1]

-

Data Point: Diethyl isopropylmalonate boils at approx. 115–118°C at 18 mmHg (or ~62-65°C at 0.7 mmHg).[1]

-

Phase 2: Synthesis of this compound

Target Product: Disubstituted malonate

Reagents & Equipment:

-

Diethyl isopropylmalonate (Intermediate from Phase 1) (1.0 eq)[1]

-

Sodium Ethoxide (1.05 eq)[1]

-

Methyl Iodide (MeI) (1.2 eq) Caution: Neurotoxin/Carcinogen[1]

-

Absolute Ethanol[3]

Step-by-Step Methodology:

-

Enolate Formation: Prepare a fresh solution of sodium ethoxide (1.05 eq) in absolute ethanol.

-

Addition of Intermediate: Add the purified diethyl isopropylmalonate (1.0 eq) dropwise to the ethoxide solution at room temperature. Stir for 30 minutes to allow the formation of the substituted enolate.

-

Methylation: Cool the mixture to 0–5°C (ice bath) to prevent uncontrolled exotherms. Add methyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then reflux gently for 2–4 hours. The reaction is typically faster than the first alkylation due to the high reactivity of MeI.[1]

-

Work-up: Evaporate the ethanol. Treat the residue with water and extract with ether.[1]

-

Purification: Distill the crude product under reduced pressure.

Part 3: Data Visualization & Logic

Reaction Scheme Diagram The following diagram illustrates the sequential alkylation logic, highlighting the intermediate species.

Caption: Sequential alkylation pathway prioritizing the introduction of the sterically demanding isopropyl group first to minimize elimination side-reactions.

Part 4: Summary of Chemical Data

| Parameter | Component | Specification |

| Substrate 1 | Diethyl Malonate | MW: 160.17 g/mol |

| Reagent A | 2-Bromopropane | MW: 123.00 g/mol , BP: 59°C |

| Reagent B | Methyl Iodide | MW: 141.94 g/mol , BP: 42°C |

| Intermediate | Diethyl isopropylmalonate | MW: 202.25 g/mol , BP: ~118°C (18 mmHg) |

| Final Product | This compound | MW: 216.27 g/mol , CAS: 58447-69-1 |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Malonic Ester Synthesis).

-

PrepChem. (n.d.). Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

Sources

Application Note: Purification of Diethyl Methyl-iso-propylmalonate by Vacuum Distillation

Abstract

This application note details the purification of Diethyl methyl-iso-propylmalonate (CAS: 58447-69-1) via fractional vacuum distillation. This compound, a critical intermediate in the synthesis of barbiturates and branched carboxylic acids, possesses a high boiling point (~222°C at atm) and is prone to thermal decarboxylation if overheated. This protocol establishes a validated methodology to separate the target diester from unreacted precursors (specifically diethyl methylmalonate) and mono-alkylated byproducts, achieving purities >99% suitable for pharmaceutical applications.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the thermodynamic profile of the target and its likely impurities is essential for designing the distillation parameters.

| Property | Value / Description | Source |

| IUPAC Name | Diethyl 2-methyl-2-(propan-2-yl)propanedioate | [1] |

| CAS Number | 58447-69-1 | [1] |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [1] |

| Boiling Point (atm) | ~222.4°C | [1] |

| Boiling Point (Reduced) | 121°C at 18 mmHg | [2] |

| Density | 0.994 g/cm³ | [1] |

| Key Impurity A | Diethyl methylmalonate (BP: ~199°C atm) | [3] |

| Key Impurity B | Diethyl isopropylmalonate (BP: ~210-215°C atm) | [4] |

Technical Insight: The boiling point difference between the target (222°C) and the likely starting material, diethyl methylmalonate (199°C), is approximately 23°C. While distinct, this proximity necessitates fractional distillation using a Vigreux column or packed column rather than simple distillation to prevent co-elution.

Pre-Distillation Considerations

Synthesis Context & Impurity Profile

The target is typically synthesized via the alkylation of diethyl methylmalonate with isopropyl halide (or vice versa). Consequently, the crude mixture contains:

-

Target: this compound.

-

Unreacted Starting Material: Diethyl methylmalonate (lower boiling).

-

Solvent Residues: Ethanol, Toluene (significantly lower boiling).

-

Inorganic Salts: Sodium halides (must be removed prior to distillation).

Thermal Stability Warning

Malonic esters are susceptible to decarboxylation at temperatures exceeding 150–160°C, especially in the presence of moisture or trace acids/bases.

-

Requirement: The pot temperature must never exceed 150°C.

-

Solution: High vacuum (<20 mmHg) is mandatory to lower the boiling point to the safe window (100–125°C).

Equipment Configuration

The setup requires a fractional vacuum distillation train. A simple short-path still is insufficient for high-purity separation of the mono-alkylated impurity.

The Setup Schematic (Graphviz)

Figure 1: Schematic of the fractional vacuum distillation train required for separating close-boiling malonate esters.

Equipment List

-

Flask: 2-Neck Round Bottom Flask (sized so liquid fills 50-60%).

-

Column: 20-30 cm Vigreux column (provides ~2-3 theoretical plates).

-

Vacuum Source: Rotary vane pump capable of stable 1–10 mmHg.

-

Manometer: Digital gauge preferred for precise pressure logging.

-

Agitation: Magnetic stir bar (vigorous stirring prevents bumping) or capillary bubbler (nitrogen bleed).

Detailed Protocol

Phase 1: Preparation and Degassing

-

Washing: Ensure the crude reaction mixture has been washed with water/brine to remove all inorganic salts (NaBr/NaI). Salts create "hot spots" leading to decomposition.

-

Drying: Dry the organic layer thoroughly over MgSO₄. Any water present will hydrolyze the ester during heating.

-

Solvent Strip: Remove bulk low-boiling solvents (Ethanol/Toluene) using a Rotary Evaporator at 50°C/50 mbar.

Phase 2: Vacuum Distillation Procedure

Step 1: System Evacuation

-

Assemble the glassware as per Figure 1. Grease all joints lightly (Dow Corning High Vacuum Grease).

-

Start stirring.[1]

-

Apply vacuum gradually. Down-regulate to 15–20 mmHg .

-

Observation: Residual solvent may foam. Allow this to subside before heating.[2]

Step 2: Heating and Reflux

-

Begin heating the oil bath. Set target bath temperature to 140°C .

-

Monitor the thermometer at the still head.

-

Fore-run (Impurity A): As the pot reaches ~100-110°C (internal), vapor will rise.

-

The first fraction (Fore-run) typically distills at 85–105°C (at 18 mmHg) . This contains unreacted diethyl methylmalonate.

-

Action: Collect this fraction until the temperature stabilizes at a higher plateau.

-

Step 3: The Heart-Cut (Target Collection)

-

The temperature will rise sharply after the fore-run is depleted.

-

Target Range: Collect the fraction boiling at 119–123°C (at 18 mmHg) .

-

Note: If vacuum is stronger (e.g., 5 mmHg), the BP will drop to ~95–100°C. Consult a pressure-temperature nomograph if pressures differ.

-

-

Maintain a steady distillation rate (1 drop per second). Do not rush; rapid distillation ruins the fractionation.

Step 4: Termination

-

Stop collection when the head temperature begins to drop (indicating depletion) or rises sharply (indicating higher boiling impurities/decomposition).

-

Remove heat source immediately.

-

Break vacuum with inert gas (Nitrogen/Argon), not air, to prevent oxidation of hot ester.

Decision Logic for Fraction Cuts (Graphviz)

Figure 2: Decision matrix for fraction collection based on vapor temperature at 18 mmHg.

Quality Control & Troubleshooting

Analytical Verification[5]

-

Refractive Index (n20/D): Expected value ~1.432 [1]. A lower value (<1.425) often indicates contamination with diethyl methylmalonate.

-

GC-MS: The definitive check. The target peak should constitute >99% of the area integration.

-

NMR: ¹H NMR will show the characteristic isopropyl doublet (δ ~0.9 ppm) and the disappearance of the methine proton signal found in the mono-substituted precursor.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Bumping | Lack of nucleation sites; water in pot. | Use vigorous magnetic stirring or a nitrogen capillary bleed. Ensure strict drying (MgSO₄) before distillation. |

| Low Yield | Thermal decomposition; leaks. | Check vacuum tightness. Ensure bath temp <160°C. If residue is dark/tarry, decomposition occurred—lower the pressure to reduce required heat. |

| Poor Separation | Distillation rate too fast. | Reduce heat input. Increase reflux ratio by insulating the Vigreux column with aluminum foil or glass wool. |

References

-

ChemNet. (2025). This compound [58447-69-1] Physical Properties. Retrieved from

-

ABCR GmbH. (2025). Safety Data Sheet & Specifications: this compound. Retrieved from

-

Sigma-Aldrich. (2025). Diethyl methylmalonate Product Specification. Retrieved from

-

PubChem. (2025).[3] Diethyl propylmalonate Compound Summary. National Library of Medicine. Retrieved from

- Organic Syntheses. (1931). Alkylation of Malonic Esters. Coll. Vol. 1, p.248. (General reference for malonic ester stability).

Sources

Synthesis of Diethyl Methyl-iso-propylmalonate: A Detailed Application Note and Protocol

Introduction

Diethyl methyl-iso-propylmalonate is a sterically hindered, non-commercially available dialkylated malonic ester derivative. Its value in synthetic organic chemistry lies in its potential as a precursor for the synthesis of complex branched carboxylic acids and other intricate molecular architectures relevant to drug discovery and materials science. The presence of both a methyl and a bulky isopropyl group on the α-carbon imparts unique steric and electronic properties to the molecule, making it a challenging yet valuable synthetic target.

This application note provides a comprehensive guide to the experimental setup and protocol for the synthesis of this compound. The procedure is based on the well-established malonic ester synthesis, employing a sequential deprotonation-alkylation strategy. We will delve into the mechanistic rationale behind each step, offering insights honed from practical laboratory experience to ensure a robust and reproducible synthesis.